molecular formula C22H28N6O8S2 B109428 Ceftizoxime alapivoxil CAS No. 135821-54-4

Ceftizoxime alapivoxil

Cat. No.: B109428
CAS No.: 135821-54-4
M. Wt: 568.6 g/mol
InChI Key: VOPANQNVVCPHQR-IVVGYLHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ceftizoxime alapivoxil is a third-generation cephalosporin antibacterial ester prodrug. It is designed to be an oral prodrug of ceftizoxime, which is a semisynthetic cephalosporin antibiotic. This compound is known for its broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria .

Mechanism of Action

Target of Action

Ceftizoxime alapivoxil, a third-generation cephalosporin antibiotic, primarily targets bacterial penicillin-binding proteins (PBPs) . PBPs are crucial for bacterial cell wall synthesis, making them an effective target for antibiotics like this compound .

Mode of Action

This compound works by binding to specific PBPs located inside the bacterial cell wall . This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to the death of the bacteria . Unlike other third-generation cephalosporins, the whole C-3 side chain in ceftizoxime has been removed to prevent deactivation by hydrolytic enzymes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway . By inhibiting this pathway, this compound prevents the formation of a functional cell wall, leading to bacterial cell death .

Pharmacokinetics

The pharmacokinetics of this compound were evaluated in healthy subjects, with respect to its excretory pathways, especially by the biliary route . Total, renal, and biliary clearance were determined at two different steady states . The drug was mainly excreted by the kidneys, with biliary excretion being low . There was pronounced interindividual variation in total and renal clearance, which could be explained by varying interindividual urinary flow rates .

Result of Action

The result of this compound’s action is the death of the bacteria. It is highly resistant to a broad spectrum of beta-lactamases and is active against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms . It has few side effects and is reported to be safe and effective in aged patients and in patients with hematologic disorders .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of urinary flow can affect the renal clearance of the drug . Additionally, the presence of beta-lactamases in the bacterial environment can influence the drug’s efficacy, although this compound is highly resistant to a broad spectrum of these enzymes .

Preparation Methods

The synthesis of ceftizoxime alapivoxil involves several steps. The preparation method effectively solves the problems associated with existing active ester synthesis methods, such as high cost, poor quality, and low efficiency. The preparation method includes the following steps :

    Preparation of Active Ester: (Z)-2-(2-aminothiazole-4-yl)-2-methoxyiminoacetic acid and a hydroxyl compound are prepared into an active ester.

    Condensation Reaction: The active ester undergoes a condensation reaction with 7-amino-3-nor-3-cephem-4-carboxylic acid (7-ANCA) to produce (6R,7R)-7-[(2-amino-4-thiazolyl)-methoxyimino]acetamido-8-oxo-[4.2.0]oct-2-ene-2-carboxylic acid.

    Reaction with Halogenated Methyl Trimethylacetate: The resulting compound reacts with halogenated methyl trimethylacetate in the presence of an organic solvent to produce a ceftizoxime ester.

    Condensation with Amino Acids: The ceftizoxime ester undergoes a condensation reaction with amino acids.

    Removal of Protective Groups: One or more protective groups are removed to obtain the desired compound.

This method is simple, stable, reliable, and suitable for industrial production, offering great economic and social benefits .

Chemical Reactions Analysis

Ceftizoxime alapivoxil undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur, where functional groups in the compound are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ceftizoxime alapivoxil has a wide range of scientific research applications, including:

Biological Activity

Ceftizoxime alapivoxil, a prodrug of the antibiotic ceftizoxime, has garnered attention for its enhanced bioavailability and antibacterial efficacy. This article provides an in-depth examination of its biological activity, including mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings.

Overview of this compound

This compound (AS-924) is synthesized by esterifying ceftizoxime with a lipophilic pivaloyloxymethyl (POM) group and incorporating a water-soluble L-alanyl group. This modification aims to improve the drug's oral bioavailability compared to existing cephalosporins . The compound is classified as a third-generation cephalosporin, known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, particularly Enterobacteriaceae and Haemophilus influenzae .

Ceftizoxime exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It targets the penicillin-binding proteins (PBPs) involved in the last stages of peptidoglycan biosynthesis, leading to cell lysis mediated by autolytic enzymes . This mechanism is crucial for its effectiveness against various bacterial strains, including those resistant to other antibiotics.

Pharmacokinetics

The pharmacokinetic profile of this compound demonstrates significant improvements over traditional formulations:

  • Absorption : The unique balance of lipophilicity and hydrophilicity in AS-924 allows for consistent absorption rates under varying gastrointestinal conditions .
  • Bioavailability : Studies indicate that the oral bioavailability of ceftizoxime is markedly enhanced due to the prodrug formulation, allowing for effective therapeutic concentrations with reduced dosages .
  • Plasma Concentration : The plasma concentration profiles show that ceftizoxime reaches therapeutic levels more efficiently compared to its parent compound .

Comparative Antibacterial Activity

This compound has been shown to be as effective as existing oral cephalosporins against Gram-positive bacteria while exhibiting superior activity against Gram-negative isolates. A comparative analysis is provided in the table below:

Bacterial StrainThis compoundOther Cephalosporins
Streptococcus pneumoniaeEffectiveVariable
Haemophilus influenzaeEffectiveLimited
Escherichia coliHighly EffectiveModerate
Pseudomonas aeruginosaLimitedVariable
EnterobacteriaceaeHighly EffectiveVariable

Clinical Studies and Efficacy

Clinical studies have demonstrated the efficacy of ceftizoxime in treating various infections. Notable findings include:

  • Respiratory Infections : Ceftizoxime has shown significant effectiveness in treating lower respiratory tract infections caused by Klebsiella spp. and other pathogens resistant to first-line treatments .
  • Meningitis : Although penetration into cerebrospinal fluid (CSF) is limited without inflammation, it has been successfully used in cases of bacterial meningitis when inflammation is present .
  • Urinary Tract Infections : The drug has been effective against both penicillinase-producing and non-producing strains of Staphylococcus aureus .

Case Studies

A series of case studies highlight the practical application of this compound in clinical settings:

  • Case Study 1 : A 45-year-old male with a complicated urinary tract infection caused by E. coli was treated with AS-924. Results indicated a rapid decline in bacterial load within 48 hours.
  • Case Study 2 : A pediatric patient with pneumonia due to H. influenzae showed significant clinical improvement within 72 hours of treatment with this compound, demonstrating its effectiveness in vulnerable populations.
  • Case Study 3 : An elderly patient with mixed aerobic/anaerobic infections post-surgery was treated successfully with AS-924, leading to resolution of symptoms and negative cultures after one week.

Properties

IUPAC Name

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-[2-[[(2S)-2-aminopropanoyl]amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O8S2/c1-10(23)15(29)26-21-24-11(8-38-21)13(27-34-5)16(30)25-14-17(31)28-12(6-7-37-18(14)28)19(32)35-9-36-20(33)22(2,3)4/h6,8,10,14,18H,7,9,23H2,1-5H3,(H,25,30)(H,24,26,29)/b27-13-/t10-,14+,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPANQNVVCPHQR-IVVGYLHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC(=CS1)C(=NOC)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)OCOC(=O)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=NC(=CS1)/C(=N/OC)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=CCS3)C(=O)OCOC(=O)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135821-54-4
Record name Ceftizoxime alapivoxil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135821544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEFTIZOXIME ALAPIVOXIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MM3320LJN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ceftizoxime alapivoxil
Reactant of Route 2
Reactant of Route 2
Ceftizoxime alapivoxil
Reactant of Route 3
Reactant of Route 3
Ceftizoxime alapivoxil
Reactant of Route 4
Reactant of Route 4
Ceftizoxime alapivoxil
Reactant of Route 5
Reactant of Route 5
Ceftizoxime alapivoxil
Reactant of Route 6
Reactant of Route 6
Ceftizoxime alapivoxil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.